molecular formula C5H5ClF4O2 B1333745 Ethyl 2-chlorotetrafluoropropionate CAS No. 5829-03-8

Ethyl 2-chlorotetrafluoropropionate

Cat. No. B1333745
CAS RN: 5829-03-8
M. Wt: 208.54 g/mol
InChI Key: VWBGBOFQVNQGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as electrosynthesis, Michael addition-induced cyclization, and photochemical reactions. For instance, ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, is prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate, which is structurally similar to ethyl 2-chlorotetrafluoropropionate . Additionally, ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative are synthesized using a common intermediate that involves the radical addition of halogenated compounds to ethyl vinyl ether .

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation due to the presence of fluorine atoms, which can influence the geometry and electronic properties of the molecules. For example, the synthesis of 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene reveals that chlorine overcrowding leads to large dihedral angles and out-of-plane carbon-chlorine bond bending . These structural features are crucial for understanding the reactivity and properties of ethyl 2-chlorotetrafluoropropionate and its analogs.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with reactions including carbene X-H insertion, Michael addition-induced cyclization, and photochemical reactions with olefins. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for example, is used to synthesize a wide range of trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed reactions . Similarly, ethyl-2-(2-chloroethyl)acrylate reacts with various nucleophiles to afford functionalized cyclopropane esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of fluorine and chlorine atoms. Fluorine atoms can significantly alter the acidity, lipophilicity, and stability of the molecules, making them suitable for various applications in organic synthesis and drug design. The presence of chlorine provides reactive sites for further chemical transformations, as seen in the synthesis of functionalized fulvenes through annulation reactions .

Scientific Research Applications

  • Chemical Synthesis and Resolution : Ethyl 2-chlorotetrafluoropropionate is significant in the chemical synthesis of various compounds. For example, it plays a role in the synthesis of pesticides, dyestuffs, and agricultural chemicals. It is also used in producing optically active compounds with high physiological activity, such as ibuprofen and medicine intermediates like methyl chloropropionate and ethyl chloropropionate (Zhou Liang, 2006).

  • Organic Electrochemistry : In organic electrochemistry, this compound is used for electrosynthesis, exemplified by the preparation of ethyl-2,2-difluoro-2-trimethylsilylacetate, demonstrating its utility in synthesizing fluorine-containing organic compounds (Philippe Clavel et al., 2000).

  • Battery Technology : Ethyl 2-chlorotetrafluoropropionate derivatives, like ethyl 3,3,3-trifluoropropanoate, have been explored as additives in lithium-ion batteries to improve their cycling performance, especially at elevated temperatures. Such additives can increase capacity retention and inhibit electrode erosion (Tao Huang et al., 2016).

  • Precursor in Fluorine Chemistry : It serves as a potential precursor for the synthesis of fluorine- and sulfur-containing CH-acids, demonstrating its versatility in creating complex molecular structures (Yu. L. Teplenicheva et al., 1997).

  • Material Science : In material science, particularly in gas transport research, derivatives of ethyl 2-chlorotetrafluoropropionate are used in polymeric membrane compositions for gas separation, such as in poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation (Hesamoddin Rabiee et al., 2015).

  • Analytical Chemistry : In analytical chemistry, ethyl 2-chlorotetrafluoropropionate derivatives are used as reactive agents for carboxylic acids in high-performance liquid chromatography, facilitating the specrophotometric detection of these acids (Y. Yasaka et al., 1990).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

properties

IUPAC Name

ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBGBOFQVNQGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382114
Record name Ethyl 2-chlorotetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chlorotetrafluoropropionate

CAS RN

5829-03-8
Record name Ethyl 2-chlorotetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chlorotetrafluoropropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chlorotetrafluoropropionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chlorotetrafluoropropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chlorotetrafluoropropionate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chlorotetrafluoropropionate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chlorotetrafluoropropionate

Citations

For This Compound
1
Citations
D Sianesi, A Pasetti, F Tarli - The Journal of Organic Chemistry, 1966 - ACS Publications
Hexafluoropropene epoxide was treated with a number of organic and inorganic (protic) reagents resulting in the synthesis of a series of «-substituted perfluoropropionic acids and their …
Number of citations: 107 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.